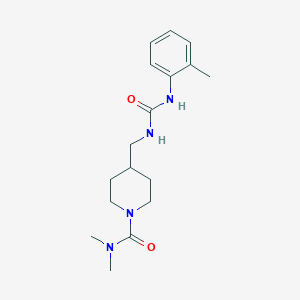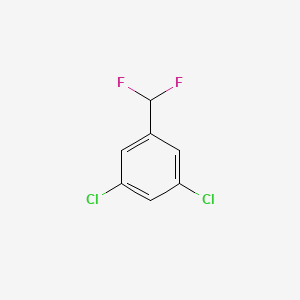
1,3-Dichloro-5-(difluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloro-5-(difluoromethyl)benzene is an organic compound with the molecular formula C7H4Cl2F2 It is a derivative of benzene, where two chlorine atoms and one difluoromethyl group are substituted at the 1, 3, and 5 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dichloro-5-(difluoromethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1,3-dichlorobenzene with difluoromethylating agents under specific conditions. For example, the reaction can be carried out using difluoromethyl iodide (CF2HI) in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst. The reaction typically occurs at elevated temperatures and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs optimized reaction conditions, including the use of high-purity reagents, controlled temperatures, and advanced catalytic systems to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dichloro-5-(difluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of new derivatives.
Oxidation Reactions: The difluoromethyl group can be oxidized to form carboxylic acids or other oxygen-containing functional groups.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Major Products Formed
Substitution: Products include hydroxylated or aminated derivatives of the original compound.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include simpler hydrocarbons or partially reduced derivatives.
Applications De Recherche Scientifique
1,3-Dichloro-5-(difluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes involving halogenated and fluorinated compounds. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Research into the pharmacological properties of derivatives of this compound may lead to the development of new drugs or therapeutic agents.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties, such as flame retardants or polymers.
Mécanisme D'action
The mechanism of action of 1,3-Dichloro-5-(difluoromethyl)benzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine and difluoromethyl groups. These groups can stabilize or destabilize intermediates, affecting the overall reaction pathway.
In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through halogen bonding or hydrophobic interactions. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dichloro-5-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1,3-Dichloro-2-fluoro-5-(trifluoromethyl)benzene: Contains an additional fluorine atom and a trifluoromethyl group.
1,3-Dichloro-5-(chloromethyl)benzene: Contains a chloromethyl group instead of a difluoromethyl group.
Uniqueness
1,3-Dichloro-5-(difluoromethyl)benzene is unique due to the presence of both chlorine and difluoromethyl groups, which impart distinct electronic and steric properties. These properties influence its reactivity and make it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
1,3-dichloro-5-(difluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRDTDWKKHSCDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(3,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2985193.png)
![6-Isopropyl-2-(2-tosylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2985195.png)

![2-(4-chlorobenzyl)-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2985197.png)

![2-chloro-6-fluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B2985200.png)
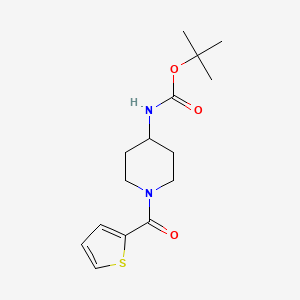
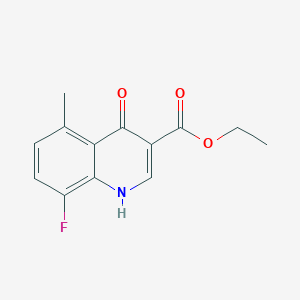
![2-[1-(4-Chlorobenzenesulfonyl)piperidin-2-YL]ethan-1-amine](/img/structure/B2985205.png)
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2985206.png)
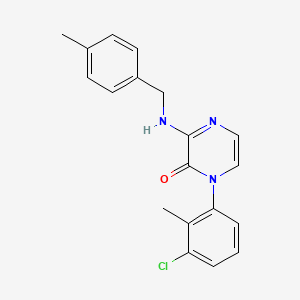
![4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane](/img/structure/B2985213.png)
